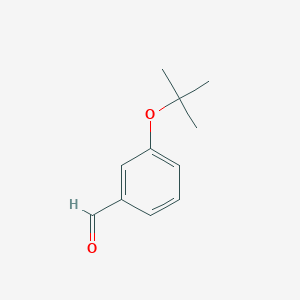

3-Tert-butoxybenzaldehyde

Übersicht

Beschreibung

3-Tert-butoxybenzaldehyde is a chemical compound with the molecular formula C11H14O2 . It is used in various applications including laboratory chemicals and synthesis of substances .

Molecular Structure Analysis

The molecular structure of 3-Tert-butoxybenzaldehyde consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The structure is optimized based on the DFT, B3LYP method .

Physical And Chemical Properties Analysis

3-Tert-butoxybenzaldehyde has a density of 1.0±0.1 g/cm3, a boiling point of 228.0±9.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 46.5±3.0 kJ/mol and a flash point of 92.0±4.9 °C .

Wissenschaftliche Forschungsanwendungen

Catalysis in Organic Synthesis

3-Tert-butoxybenzaldehyde and its derivatives are significant in the realm of catalysis, particularly in the oxidation of alcohols. For instance, iron(III) and cobalt(III) complexes, derived from Schiff bases of similar sterically hindered benzaldehydes, have shown efficacy as catalysts in microwave-assisted, solvent-free peroxidative oxidation of alcohols, leading to a selective synthesis of ketones with yields up to 96% (Sutradhar et al., 2016). Such processes are pivotal for the efficient and selective production of key intermediates in organic synthesis.

Antibacterial Activity

Compounds structurally related to 3-Tert-butoxybenzaldehyde, specifically those with bulky tert-butyl groups, have been incorporated into redox-active metal complexes exhibiting significant antibacterial activity. This includes silver(I) complexes with hydrazone derivatives, demonstrating potent antibacterial and antifungal properties, comparable or even superior to commonly used pharmaceuticals (Loginova et al., 2015).

Suzuki Cross-Coupling Reactions

In the field of organic synthesis, particularly in the formation of complex molecules, 3-Tert-butoxybenzaldehyde derivatives have been employed as substrates in Suzuki cross-coupling reactions. A specific study demonstrated the synthesis of 3-tert-butyl-2-hydroxy-5-(pyridin-4-yl)benzaldehyde through such a reaction, highlighting the method's efficiency and the ease of product separation (Wang et al., 2014).

Environmental Persistence and Toxicity

Research into the environmental fate of synthetic antioxidants, such as BHT and its degradation product, BHT-CHO (closely related to 3-Tert-butoxybenzaldehyde), indicates the presence and persistence of these compounds in natural waters. Their degradation patterns and potential toxicities are significant for understanding the environmental impact of widely used synthetic antioxidants (Fries & Püttmann, 2002).

Eigenschaften

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2,3)13-10-6-4-5-9(7-10)8-12/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKELHDLJYLXUSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Tert-butoxybenzaldehyde | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[6-(Dimethylamino)pyridin-3-yl]methyl]-N-methylprop-2-enamide](/img/structure/B2559844.png)

![4-(Aminomethyl)-N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide hydrochloride](/img/structure/B2559847.png)

![4-Phenyl-[1,4]azaphosphinane 4-oxide](/img/structure/B2559849.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2559854.png)

![Tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate](/img/structure/B2559858.png)

![methyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2559863.png)